

Application Notes and Protocols for C75 in In Vivo Cancer Models

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Compound of Interest

Compound Name: *Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid*

Cat. No.: B1662229

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Audience: Researchers, scientists, and drug development professionals.

Introduction

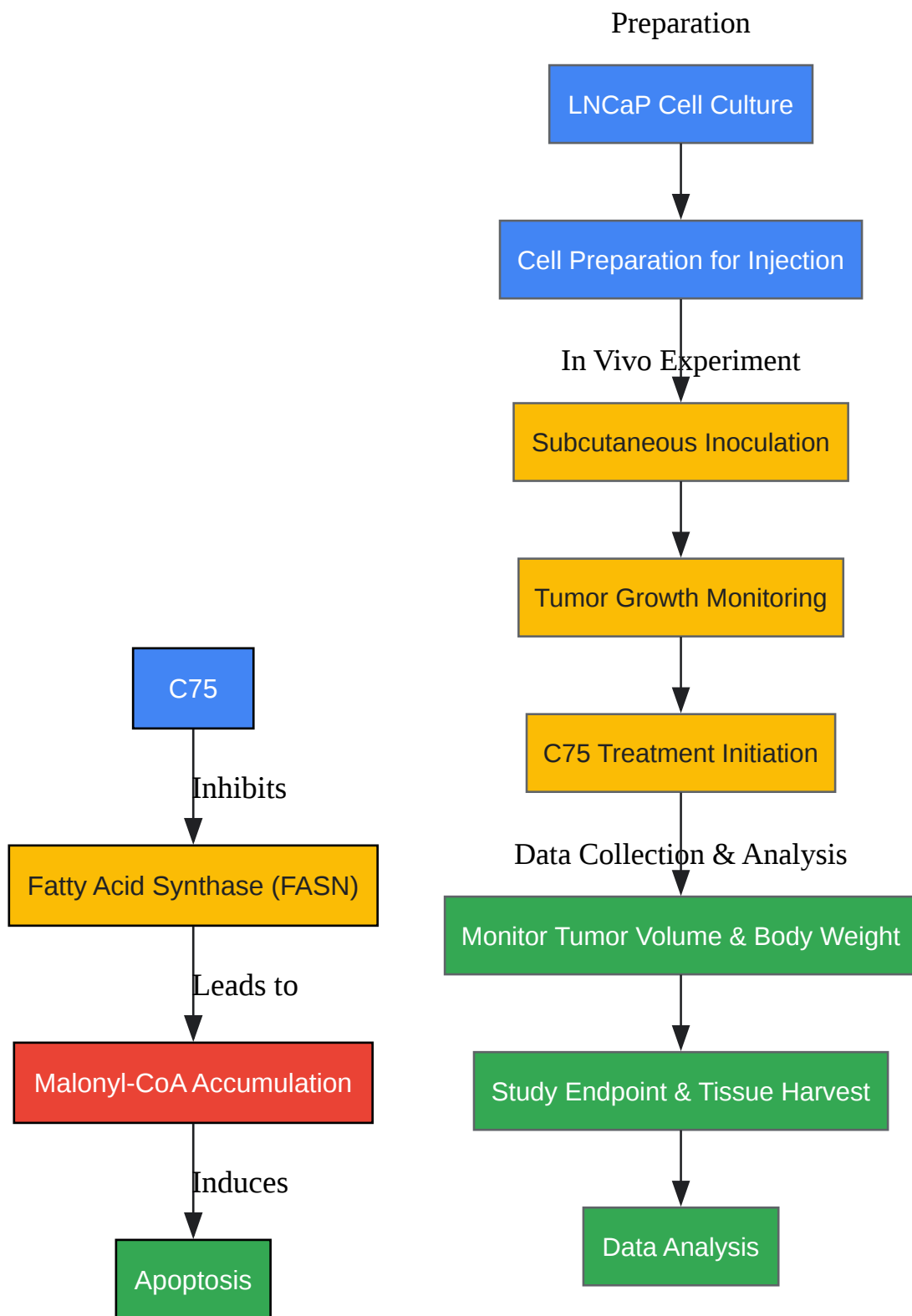
C75 is a synthetic small molecule that acts as a potent and irreversible inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a common feature in many human cancers and is associated with tumor growth, survival, and malignancy. Inhibition of FASN by C75 has been shown to induce apoptosis and suppress tumor growth in a variety of in vitro and in vivo cancer models. These application notes provide detailed protocols for the use of C75 in in vivo cancer xenograft models, with a focus on the human prostate carcinoma LNCaP cell line.

Mechanism of Action

C75 exerts its antitumor effects primarily through the inhibition of FASN. This leads to a rapid accumulation of the FASN substrate, malonyl-CoA, and a depletion of end-product fatty acids. The precise downstream mechanisms of C75-induced apoptosis are complex and may be cell-type dependent, but are thought to involve the induction of cellular stress and the activation of apoptotic signaling pathways.

Signaling Pathway

The inhibition of Fatty Acid Synthase (FASN) by C75 disrupts cellular lipid metabolism, leading to an accumulation of malonyl-CoA. This metabolic stress can trigger the intrinsic apoptotic pathway.



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